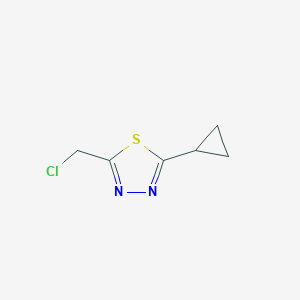

2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

説明

The compound "2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole" is a heterocyclic molecule that contains a thiadiazole ring, a structure known for its diverse biological activities. While the specific compound is not directly mentioned in the provided papers, related structures with thiadiazole moieties are extensively studied for their chemical reactivity and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions and the use of various reagents and conditions. For instance, the synthesis of thiadiazoles derived from cyclopropane dicarboxylic acid is reported, where the reaction with thiosemicarbazide and phosphorous oxychloride leads to the formation of amino-thiadiazolyl cyclopropane derivatives . Similarly, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide demonstrates the use of cyanomethylene functionality to construct new heterocycles hybrid with a 1,3,4-thiadiazole moiety .

Molecular Structure Analysis

The molecular and crystal structure of thiadiazole derivatives can be characterized by spectroscopic techniques and X-ray diffraction. For example, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined, showing crystallization in the orthorhombic space group and the presence of intermolecular hydrogen bonding . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

Thiadiazoles can undergo various chemical reactions, including ring opening, nucleophilic substitution, and cyclization. The reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, for instance, involves ring opening to produce a thioketene intermediate that can further react with nucleophiles to form different heterocyclic compounds . Additionally, chlorine displacement by enolate-oxygen is another reaction pathway that can lead to the synthesis of novel heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps, can be calculated using density functional theory (DFT) methods, as demonstrated for 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole . These properties are essential for the potential application of thiadiazole derivatives in fields like nonlinear optics (NLO) and as materials with specific functionalities.

Case Studies

Several of the synthesized thiadiazole derivatives have been evaluated for biological activities, such as anticancer properties. For example, a series of imidazo[2,1-b][1,3,4]-thiadiazole derivatives were tested for antitumor activity, with some showing selectivity toward leukemic cancer cell lines . Additionally, compounds with a 1,3,4-thiadiazole moiety have been assessed for insecticidal activity against cotton leaf worm, with certain derivatives exhibiting high insecticidal activity .

科学的研究の応用

Synthesis and Biological Activity

2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole derivatives have been synthesized and evaluated for various biological activities. In one study, a series of these derivatives were prepared by the reaction of 2-amino-5-cyclopropyl-1,3,4-thiadiazole with different phenacyl bromides. These compounds were tested for their anticancer activity, with some showing selectivity towards leukemic cancer cell lines. This suggests potential applications in cancer research and therapy (Noolvi et al., 2011).

Insecticidal Activity

The insecticidal properties of 1,3,4-thiadiazole derivatives, including those related to this compound, have been explored. A study synthesized new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives and evaluated their efficacy against the cotton leaf worm (Spodoptera littoralis). It was found that some derivatives exhibited remarkable insecticidal activity, indicating their potential use in agricultural pest management (Ismail et al., 2021).

Antimicrobial Properties

Compounds incorporating the 1,3,4-thiadiazole structure, such as this compound, have been investigated for their antimicrobial properties. For instance, a variety of bis-heterocyclic derivatives containing thiadiazole moieties were synthesized and screened for their antimicrobial activities. Some compounds showed potent antimicrobial effects against various microbes, highlighting their potential in developing new antimicrobial agents (Kumar & Panwar, 2015).

Fungicidal Efficacy

Thiadiazole-containing compounds, related to this compound, have been synthesized and assessed for their fungicidal properties. A study reported the synthesis of thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles and their evaluation against several fungi. Some of these compounds showed significant fungicidal activity, indicating their potential as lead compounds in the development of new fungicides (Fan et al., 2010).

作用機序

Target of Action

Many organic compounds like “2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole” could potentially interact with a variety of biological targets. These could include proteins, enzymes, or nucleic acids within cells. The specific targets would depend on the structure of the compound and its physicochemical properties .

Mode of Action

The compound could interact with its targets through various mechanisms, such as binding to a receptor, inhibiting an enzyme, or intercalating into DNA. The exact mode of action would depend on the specific biological target .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its targets. For example, if it targets an enzyme, it could affect the metabolic pathway that the enzyme is involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and physicochemical properties. For example, its absorption could be influenced by factors such as its solubility and stability, while its distribution could be affected by its size and lipophilicity .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in gene expression .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells .

特性

IUPAC Name |

2-(chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2S/c7-3-5-8-9-6(10-5)4-1-2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUGMUQOYNINHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374002 | |

| Record name | 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138300-59-1 | |

| Record name | 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B141308.png)